
1,3-dimethyl-1,3-diazinan-2-one;hydrogen peroxide;oxomolybdenum;pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dimethyl-1,3-diazinan-2-one;hydrogen peroxide;oxomolybdenum;pyridine is a complex compound that combines several distinct chemical entities. This compound is notable for its unique structure and the diverse range of applications it offers in various scientific fields. The combination of these components results in a compound with significant potential in both research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-dimethyl-1,3-diazinan-2-one;hydrogen peroxide;oxomolybdenum;pyridine involves multiple steps, each requiring specific conditions to ensure the desired product is obtained. The process typically begins with the preparation of 1,3-dimethyl-1,3-diazinan-2-one, followed by the incorporation of hydrogen peroxide, oxomolybdenum, and pyridine. Each step must be carefully controlled to maintain the integrity of the compound and prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and pH, are meticulously monitored and adjusted to optimize yield and purity. The final product is then purified using techniques such as crystallization, distillation, or chromatography.
化学反応の分析
Types of Reactions: 1,3-Dimethyl-1,3-diazinan-2-one;hydrogen peroxide;oxomolybdenum;pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of hydrogen peroxide and oxomolybdenum, which act as oxidizing and reducing agents, respectively.
Common Reagents and Conditions: Common reagents used in these reactions include acids, bases, and solvents such as water, ethanol, and acetone. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired outcome. For example, oxidation reactions may require elevated temperatures and the presence of a catalyst, while reduction reactions may be carried out at room temperature under an inert atmosphere.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield various oxidized derivatives, while reduction reactions may produce reduced forms of the compound. Substitution reactions can result in the replacement of specific functional groups with other groups, leading to a diverse array of products.
科学的研究の応用
1,3-Dimethyl-1,3-diazinan-2-one;hydrogen peroxide;oxomolybdenum;pyridine has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various synthetic reactions, including oxidation and reduction processes. In biology, it is employed in studies involving enzyme catalysis and metabolic pathways. In medicine, the compound is investigated for its potential therapeutic effects, particularly in the treatment of oxidative stress-related conditions. In industry, it is used in the production of fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of 1,3-dimethyl-1,3-diazinan-2-one;hydrogen peroxide;oxomolybdenum;pyridine involves the interaction of its components with specific molecular targets. Hydrogen peroxide acts as an oxidizing agent, facilitating the transfer of oxygen atoms to substrates. Oxomolybdenum serves as a catalyst, enhancing the rate of these reactions. Pyridine acts as a ligand, stabilizing the complex and facilitating its interaction with target molecules. The combined action of these components results in the compound’s unique reactivity and effectiveness in various applications.
類似化合物との比較
Similar Compounds: Similar compounds to 1,3-dimethyl-1,3-diazinan-2-one;hydrogen peroxide;oxomolybdenum;pyridine include other metal-organic complexes and oxidizing agents. Examples include hexamethylphosphoric triamide (HMPA) and N,N’-dimethylpropyleneurea (DMPU).
Uniqueness: What sets this compound apart from these similar compounds is its unique combination of components, which results in a compound with enhanced reactivity and stability. The presence of hydrogen peroxide and oxomolybdenum provides powerful oxidizing and catalytic properties, while pyridine enhances the compound’s solubility and stability.
特性
IUPAC Name |
1,3-dimethyl-1,3-diazinan-2-one;hydrogen peroxide;oxomolybdenum;pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O.C5H5N.Mo.2H2O2.O/c1-7-4-3-5-8(2)6(7)9;1-2-4-6-5-3-1;;2*1-2;/h3-5H2,1-2H3;1-5H;;2*1-2H; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEIZQLXAXRBKQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(C1=O)C.C1=CC=NC=C1.OO.OO.O=[Mo] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21MoN3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
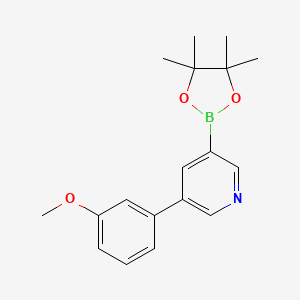
![4-propyl-3,4a,5,10b-tetrahydro-2H-chromeno[4,3-b][1,4]oxazin-9-ol;hydrochloride](/img/structure/B12320420.png)
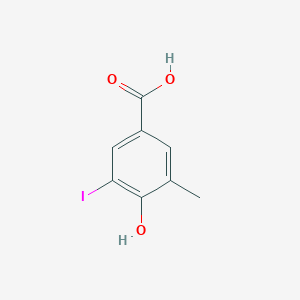
![5-Pyrimidinecarboxamide, 2-[(2S)-2-(hydroxymethyl)-1-pyrrolidinyl]-4-[[(4-methoxyphenyl)methyl]amino]-N-(2-pyrimidinylmethyl)-](/img/structure/B12320425.png)
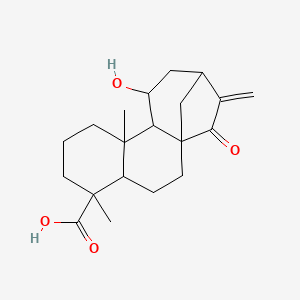

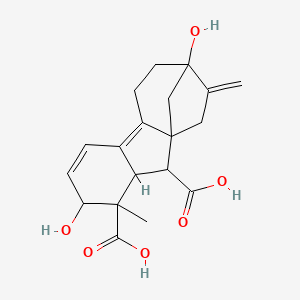
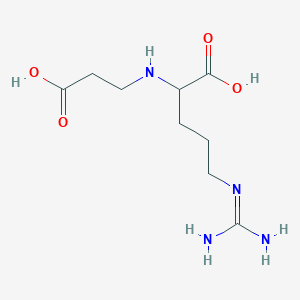
![[17-[5-(dioctylamino)-5-oxopentan-2-yl]-10,13-dimethyl-12-[4-(2,2,2-trifluoroacetyl)benzoyl]oxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] 4-(2,2,2-trifluoroacetyl)benzoate](/img/structure/B12320465.png)
![Sodium;3-(acetyloxymethyl)-7-[(2-cyanoacetyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12320478.png)
![(3R,4aS,10bR)-4a,5,6,10b-Tetrahydro-3-(4-hydroxy-3-methoxyphenyl)-9-methoxy-3H-naphtho[2,1-b]pyran-8-ol](/img/structure/B12320486.png)

